Isobutyl non-2-ynoate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
84282-44-0 |
|---|---|
Molecular Formula |
C13H22O2 |
Molecular Weight |
210.31 g/mol |
IUPAC Name |
2-methylpropyl non-2-ynoate |
InChI |
InChI=1S/C13H22O2/c1-4-5-6-7-8-9-10-13(14)15-11-12(2)3/h12H,4-8,11H2,1-3H3 |
InChI Key |
TULZIKLJXPEPLR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC#CC(=O)OCC(C)C |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Derivatization Strategies
Regioselective and Stereoselective Synthesis of Isobutyl non-2-ynoate
The construction of the this compound molecule hinges on the effective formation of an ester linkage between isobutanol and non-2-ynoic acid, a process that can be approached through several synthetic routes. Each method presents its own set of advantages and challenges, particularly concerning the regioselectivity of the esterification and the preservation of the internal alkyne functionality.
Esterification Protocols for Non-2-ynoic Acids
The most direct and widely documented method for synthesizing esters is the Fischer-Speier esterification. This acid-catalyzed reaction involves the direct condensation of a carboxylic acid with an alcohol. In the context of this compound, this would involve the reaction of non-2-ynoic acid with isobutanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction is typically performed under reflux conditions to drive the equilibrium towards the formation of the ester by removing the water byproduct. nih.gov
A typical procedure for a similar compound, isobutyl 2-butenoate, involves refluxing crotonic acid and isobutanol (in a 1:1.2 molar ratio) for 6–12 hours with 2–5 wt% of sulfuric acid, achieving yields of 65–75%. nih.gov
Table 1: Representative Conditions for Fischer-Speier Esterification of an Analogous α,β-Unsaturated Carboxylic Acid
| Parameter | Value |
| Reactants | Crotonic Acid, Isobutanol |
| Catalyst | Sulfuric Acid (H₂SO₄) |
| Molar Ratio (Acid:Alcohol) | 1:1.2 |
| Reaction Temperature | Reflux (approx. 108 °C) |
| Reaction Time | 6–12 hours |
| Yield | 65–75% |
While straightforward, the Fischer esterification is a reversible process, which can limit the final yield. To overcome this, an excess of one of the reactants, typically the less expensive alcohol, is often used to shift the equilibrium towards the product side.
Development of Alternative Synthetic Routes
To circumvent the equilibrium limitations of Fischer esterification, alternative synthetic strategies have been developed. One high-yield approach involves the use of a more reactive carboxylic acid derivative, such as an acyl chloride. nih.gov For the synthesis of this compound, this would entail the reaction of non-2-ynoyl chloride with isobutanol. This method is generally faster and not reversible, often leading to higher yields. A variation of this involves the reaction of the acyl chloride with a pre-formed alkoxide, such as sodium isobutoxide, which further enhances the reaction rate. nih.gov
Another innovative route involves the synthesis of alkynyl esters from β-ketoesters. researchgate.net This one-pot method proceeds through the formation of a vinyl triflate intermediate, which can then be selectively converted to the desired alkynyl ester. This approach offers an alternative to the traditional methods that often suffer from the limited availability of terminal alkynes or the poor nucleophilicity of propiolate anions. researchgate.net
Challenges and Innovations in Alkyne-Ester Linkage Formation
The synthesis of internal alkynyl esters like this compound is not without its challenges. The formation of the ester bond itself can be a formidable task, even in seemingly simple molecules. researchgate.net Furthermore, the presence of the internal alkyne presents specific difficulties. The intermolecular coupling of unsymmetrical internal alkynes is known to be challenging, often requiring specialized catalytic systems to achieve high regioselectivity. rsc.org
A significant challenge lies in the potential for side reactions. The high reactivity of the alkyne functional group can lead to undesired transformations under harsh reaction conditions. For instance, the functionalization of Csp³ centers, such as those in the isobutyl group, can be difficult to achieve selectively. researchgate.net Moreover, the direct alkynylation of unfunctionalized sp³ carbons remains a significant hurdle in organic synthesis. beilstein-journals.org
Innovations to address these challenges include the development of milder reaction conditions and more selective catalysts. The use of activating agents for the carboxylic acid, such as forming an anhydride (B1165640) with isobutyl chloroformate, can facilitate the esterification under less forcing conditions. scholaris.ca
Catalytic Approaches in this compound Synthesis
The development of catalytic methods has revolutionized organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. Both transition metal catalysis and organocatalysis have emerged as powerful tools for the synthesis of esters and the manipulation of alkyne functionalities.
Transition Metal-Catalyzed Coupling Reactions
Transition metals, particularly palladium, have been extensively used in cross-coupling reactions to form C-C and C-O bonds. While direct palladium-catalyzed synthesis of this compound is not widely reported, analogous reactions provide a strong basis for its potential synthesis. For instance, palladium-catalyzed hydrocarbonylation of terminal alkynes with carbon monoxide and an alcohol is a known method for producing α,β-unsaturated esters. scholaris.ca The Catellani reaction, a palladium-catalyzed C-H functionalization, has also been employed in reactions involving internal alkynes. cas.cn
The Stille coupling reaction, which utilizes organotin reagents, has been used to convert vinylstannanes into alkylidenemalonates, which are structurally related to unsaturated esters. chigroup.site This suggests that a palladium-catalyzed coupling approach could be a viable strategy for the synthesis of this compound, potentially starting from a suitable organometallic derivative of non-2-yne and an isobutyl-containing coupling partner.
Table 2: Examples of Transition Metal-Catalyzed Reactions Involving Alkynes
| Reaction Type | Catalyst System | Substrates | Product Type | Reference |
| Hydrocarbonylation | Pd-catalyst | Phenylacetylene, CO, Hydrosilane, Amine | Cinnamamides | scholaris.ca |
| Stille Coupling | Pd(dba)₂, isobutyl chloroformate | Vinylstannane | Alkylidenemalonate | chigroup.site |
| Catellani Reaction | Palladium catalyst | Aryl iodide, Norbornene, Alkyl halide | 1,2,3-trisubstituted arenes | cas.cn |
Organocatalytic Methods for Ester Formation
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has gained prominence as a green and efficient alternative to metal-based catalysis. For ester formation, N-heterocyclic carbenes (NHCs) have shown significant promise. NHCs can catalyze the reaction of alkynyl aldehydes with various nucleophiles, including alcohols, to form esters. researchgate.netchigroup.site This approach often proceeds under mild conditions and offers a high degree of functional group tolerance.
Another organocatalytic strategy involves the activation of esters as enolate precursors. While this is more commonly applied to the formation of C-C bonds, the principles could be adapted for esterification reactions. Bifunctional organocatalysts, which possess both a Brønsted acid and a Brønsted base site, have been successfully used in asymmetric intramolecular oxy-Michael additions to construct chiral oxacycles, demonstrating their potential for promoting reactions involving ester functionalities.
Table 3: Examples of Organocatalytic Reactions Relevant to Ester Synthesis
| Catalyst Type | Reaction | Substrates | Product Type | Reference |
| N-Heterocyclic Carbene (NHC) | Redox Esterification | Alkynyl aldehyde, Alcohol | Alkynyl ester | researchgate.net |
| N-Heterocyclic Carbene (NHC) | Annulation | Alkynyl aldehyde, 1,3-Keto ester | Dihydropyranone | chigroup.site |
| Bifunctional Organocatalyst | Intramolecular oxy-Michael addition | Hydroxy-enone | Chiral oxacycle |
Biocatalytic Synthesis Potential
The integration of biocatalysis into synthetic routes offers environmentally benign and highly selective alternatives to traditional chemical methods. For the synthesis of this compound, biocatalytic esterification represents a significant potential pathway.
This process would involve the reaction of non-2-ynoic acid with isobutanol, catalyzed by a class of enzymes known as hydrolases, such as lipases or esterases. acs.orgunipd.it In their natural function, these enzymes catalyze the hydrolysis of ester bonds; however, by manipulating reaction conditions, such as using an organic solvent system, the reaction equilibrium can be shifted to favor ester synthesis. unipd.it The key advantages of this approach include the high specificity of enzymes, which reduces the formation of byproducts, and the mild reaction conditions (room temperature and neutral pH), which preserve sensitive functional groups. acs.org The mechanism relies on an acyl-enzyme intermediate formed between the enzyme's active site (e.g., a serine residue) and the carboxylic acid, which is then attacked by the alcohol (isobutanol) to release the final ester product. unipd.it
Furthermore, biocatalysts hold potential for the derivatization of the alkyne moiety. Enzymes known as enoate reductases, which naturally reduce activated carbon-carbon double bonds, could potentially be applied to the triple bond of alkynoates. nih.govmdpi.com This would achieve a stereoselective reduction to the corresponding alkene, a transformation that is often challenging to control using conventional chemical reductants. mdpi.com
Functional Group Interconversions and Derivatization of the Alkyne Moiety
The electron-deficient triple bond in this compound, positioned adjacent to the electron-withdrawing ester group, serves as a versatile hub for a wide array of chemical transformations. nih.govindustrialchemicals.gov.au This inherent reactivity allows for its use as a powerful building block in the synthesis of diverse molecular structures, including various heterocycles. nih.gov
| Reaction Type | Reagents/Catalysts | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Cycloaddition (Click Chemistry) | Organic Azides, Cu(I) Catalyst | 1,2,3-Triazoles | High yield, stereospecific, mild aqueous conditions. | organic-chemistry.org |
| Cycloaddition ([4+2]) | Nitriles, Au Catalyst | 2H-Pyran-2-ones | Formal cycloaddition to form six-membered heterocycles. | rsc.org |
| Partial Hydrogenation | H₂, Lindlar's Catalyst (Pd/BaSO₄, quinoline) | (Z)-Alkenoates | Stereoselective reduction to the cis-alkene. | thieme-connect.de |
| Nucleophilic Addition | Amines | Enamines, Azaheterocycles | Michael-type addition leading to functionalized intermediates. | researchgate.net |
| Selenoboration | PhB(pin)-SePh | (Z)-3-(phenylselanyl)alk-2-enoates | Transition-metal-free anti-addition across the triple bond. | rsc.org |
Cycloaddition reactions provide a powerful means to construct cyclic and heterocyclic systems in a highly atom-economical fashion. researchgate.net The alkyne in this compound is an excellent substrate for such transformations.
A prominent example is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orggoogle.com This reaction is prized for its high yields, broad scope, and simple, often aqueous, reaction conditions. organic-chemistry.orgnih.gov When this compound is reacted with an organic azide (B81097) in the presence of a copper(I) catalyst, it specifically and reliably forms a 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.org This provides a robust method for covalently linking the non-ynoate fragment to other molecules, with applications in bioconjugation and materials science. nih.gov
Beyond click chemistry, other cycloadditions are accessible. Gold-catalyzed formal [4+2] cycloadditions have been demonstrated with alkynoate analogues like tert-butyl hept-2-ynoate, which react with nitriles to yield highly substituted 2H-pyran-2-ones. rsc.org The general reactivity of alkynoates also extends to other modes of cycloaddition, such as [2+2] reactions, further diversifying the range of accessible cyclic structures. acs.orgmdpi.com
The selective reduction (hydrogenation) of the alkyne is a fundamental transformation. A partial hydrogenation can convert the alkyne into an alkene, offering control over stereochemistry. The use of a "poisoned" catalyst, such as Lindlar's catalyst (palladium on barium sulfate (B86663) treated with quinoline), facilitates the stereoselective reduction of alkynes to (Z)-alkenes. thieme-connect.de Studies on the closely related ethyl but-2-ynoate (B8739756) show that this method is highly effective, yielding the corresponding (Z)-but-2-enoate with high selectivity. thieme-connect.de This process proceeds via the syn-addition of hydrogen to the alkyne adsorbed on the catalyst surface.
| Substrate | Catalyst System | Product | Yield | (Z/E) Ratio |
|---|---|---|---|---|
| Ethyl but-2-ynoate | 5% Pd/BaSO₄, quinoline, H₂ | Ethyl (Z)-but-2-enoate | ~100% | 58-59:1 |
Halogenation, the addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the triple bond, is another key derivatization. This reaction typically proceeds through a cyclic halonium ion intermediate, leading to the anti-addition of the two halogen atoms. The initial addition results in a dihaloalkene, and further reaction can lead to a tetrahaloalkane. While this is a standard reaction for alkynes, specific studies detailing the halogenation of this compound are not prevalent in the reviewed literature. However, related studies on the bromination of unsaturated esters confirm the utility of reagents like N-bromosuccinimide for introducing halogens into similar molecular frameworks. beilstein-journals.org
The polarization of the alkyne bond in this compound makes it a prime electrophile for nucleophilic attack, particularly at the C3 position (a Michael-type addition). nih.govindustrialchemicals.gov.au A range of nucleophiles can add across the triple bond.
A significant example is the reaction of amines with a homologue, isobutyl 7-chlorohept-2-ynoate. researchgate.net The reaction proceeds via a nucleophilic attack of the amine on the triple bond to form an enamine intermediate. researchgate.net This demonstrates the susceptibility of the alkynoate system to such additions, which are pivotal for synthesizing nitrogen-containing derivatives. Another documented transformation is selenoboration, where a selenium-boron reagent adds across the alkyne in a transition-metal-free process to yield a (Z)-3-(phenylselanyl)non-2-enoate derivative. rsc.org
Electrophilic additions to electron-deficient alkynes are less common but can be achieved under specific conditions. These reactions may proceed through mechanisms that differ from those of electron-rich alkynes, potentially involving radical-polar pathways to overcome the electron-poor nature of the triple bond. acs.org
The synthesis of structural analogues (compounds with similar structures but different functional groups) and homologues (compounds differing by one or more CH₂ groups) of this compound is crucial for structure-activity relationship studies.
A direct and efficient method involves the catalytic carboxylation of a terminal alkyne. For instance, 1-octyne (B150090) can be reacted with carbon dioxide and an alkylating agent like isobutyl bromide in the presence of a copper(I) or silver(I) catalyst to directly form this compound. rsc.orgelsevierpure.com This approach allows for significant variation by changing either the starting alkyne or the alkyl halide.
More complex, highly functionalized alkynoates can be accessed through rhodium-catalyzed transformations involving vinylcarbenoids and silyl (B83357) enol ethers. nih.gov The synthesis of homologues has also been documented, with compounds like isobutyl 7-chlorohept-2-ynoate being utilized in reactivity studies, highlighting the accessibility of chain-modified variants. researchgate.net General synthetic strategies for internal alkynes, such as various C-C coupling reactions, can also be employed to construct the carbon backbone prior to esterification, offering broad access to a wide range of analogues. organic-chemistry.org
Spectroscopic and Computational Approaches for Structural Elucidation and Conformational Analysis
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules like isobutyl non-2-ynoate. Both ¹H and ¹³C NMR provide distinct information for unambiguous structural assignment.
In ¹H NMR spectroscopy, the chemical shifts of protons are indicative of their local electronic environment. For this compound, the protons of the isobutyl group are expected in the typical aliphatic region, while the protons on the carbon chain adjacent to the alkyne and ester functionalities will be shifted downfield. The proton of a terminal alkyne, if present, would typically appear around 2-3 ppm. uwimona.edu.jm However, as this compound is an internal alkyne, it lacks a directly attached alkynyl proton. wikipedia.org Long-range coupling can sometimes be observed across the triple bond. libretexts.org
¹³C NMR spectroscopy provides information on the carbon backbone. The sp-hybridized carbons of the internal alkyne typically resonate in the range of 70-100 ppm. openochem.org The carbonyl carbon of the ester group is significantly deshielded and appears further downfield, generally between 150 and 175 ppm. organicchemistrydata.org The carbons of the isobutyl and the heptyl moieties of the non-2-ynoate chain appear in the upfield aliphatic region. uwimona.edu.jm The polarization of the π-system by the electron-withdrawing carbonyl group affects the chemical shifts of the alkynyl carbons. organicchemistrydata.org
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C=O | - | ~150-175 |
| -C≡C- | - | ~70-90 |
| -O-CH₂- | ~3.8-4.1 | ~71 |
| -CH(CH₃)₂ | ~1.9-2.1 | ~28 |
| -CH(CH₃)₂ | ~0.9-1.0 | ~19 |
| ≡C-CH₂- | ~2.2-2.4 | ~18-20 |
| Alkyl Chain (-CH₂-)n | ~1.2-1.6 | ~22-32 |
| Terminal -CH₃ | ~0.8-0.9 | ~14 |
Note: Values are estimates based on typical chemical shift ranges for the respective functional groups. uwimona.edu.jmopenochem.orgorganicchemistrydata.orgoregonstate.edu
Advanced Mass Spectrometry (MS) Techniques for Molecular Fingerprinting
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound, electron ionization (EI) mass spectrometry would produce a molecular ion peak (M⁺) corresponding to its molecular weight, although this peak may be weak in some esters. nih.gov
The fragmentation of the molecular ion provides a unique "fingerprint" that aids in structural confirmation. libretexts.org Key fragmentation pathways for esters often involve the cleavage of bonds adjacent to the carbonyl group and the oxygen atom. libretexts.org For this compound, characteristic fragmentation would include:
Loss of the isobutyl group: Cleavage of the C-O bond can lead to the loss of an isobutene molecule (C₄H₈, 56 Da) or an isobutyl radical (C₄H₉•, 57 Da).
Acylium ion formation: Cleavage of the O-alkyl bond results in the formation of a stable acylium ion ([M-OR]⁺), which would be a significant peak in the spectrum. nih.gov
McLafferty rearrangement: If sterically feasible, a hydrogen atom from the alkyl chain can be transferred to the carbonyl oxygen, leading to the elimination of a neutral alkene and the formation of a radical cation.
Cleavage within the alkyl chain: The long hydrocarbon chain can undergo fragmentation, typically resulting in a series of peaks separated by 14 mass units (CH₂). libretexts.org
Advanced techniques like tandem mass spectrometry (MS/MS) can be employed for more detailed structural analysis. shimadzu.com In MS/MS, a specific fragment ion is selected and subjected to further fragmentation, providing more precise information about the connectivity of the molecule and helping to distinguish between isomers. shimadzu.comuvic.ca
Table 2: Expected Key Fragment Ions in the Mass Spectrum of this compound (MW: 210.31)
| m/z Value | Possible Fragment Identity | Fragmentation Pathway |
|---|---|---|
| 210 | [M]⁺ | Molecular Ion |
| 154 | [M - C₄H₈]⁺ | Loss of isobutene via rearrangement |
| 153 | [M - C₄H₉]⁺ | Loss of isobutyl radical |
| 137 | [C₉H₁₃O]⁺ | Acylium ion [M - OC₄H₉]⁺ |
| 57 | [C₄H₉]⁺ | Isobutyl cation |
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, allowing for its identification.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band for the ester carbonyl (C=O) stretch, typically appearing in the range of 1735–1750 cm⁻¹. wpmucdn.com Another pair of strong bands, corresponding to the C-O stretching vibrations, is expected between 1000 and 1300 cm⁻¹. uobabylon.edu.iq The C-H stretching vibrations of the aliphatic parts of the molecule will appear just below 3000 cm⁻¹. A key feature is the carbon-carbon triple bond (C≡C) stretch. For internal alkynes, this absorption is found in the 2100–2260 cm⁻¹ region. libretexts.org However, if the alkyne is relatively symmetric, the change in dipole moment during the vibration is small, leading to a very weak or sometimes unobservable peak in the IR spectrum. wpmucdn.comjove.com
Raman Spectroscopy: Raman spectroscopy is particularly useful for observing non-polar bonds. The C≡C triple bond, which may be weak in the IR spectrum, often gives a strong and sharp signal in the Raman spectrum, typically around 2200-2260 cm⁻¹ for internal alkynes. researchgate.net This makes Raman an excellent complementary technique for confirming the presence of the alkyne functional group. mpg.de The C=O stretch is also visible in Raman spectra but is generally less intense than in IR.
Table 3: Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical IR Intensity | Typical Raman Intensity |
|---|---|---|---|---|
| C-H Stretch | Alkyl (sp³) | 2850–2960 | Strong | Medium-Strong |
| C≡C Stretch | Internal Alkyne | 2100–2260 | Weak to Absent | Strong |
| C=O Stretch | Ester | 1735–1750 | Strong | Medium |
| C-O Stretch | Ester | 1000–1300 | Strong | Weak-Medium |
Source: Data compiled from general spectroscopic tables and literature. libretexts.orgwpmucdn.comuobabylon.edu.iqresearchgate.net
Quantum Chemical Calculations for Spectroscopic Parameter Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for predicting and interpreting spectroscopic data. semanticscholar.org By creating an in silico model of this compound, it is possible to calculate various properties, including NMR chemical shifts and vibrational frequencies. researchgate.net
For NMR predictions, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with a DFT functional (e.g., B3LYP) and a suitable basis set (e.g., 6-311++G(d,p)). nih.govmdpi.com The calculated magnetic shielding constants are then converted to chemical shifts (δ) by referencing them to a standard compound like tetramethylsilane (B1202638) (TMS), which is also calculated at the same level of theory. researchgate.net These predicted spectra can be instrumental in assigning complex experimental spectra and verifying the correct structure among several possibilities. The inclusion of solvent effects, often through a Polarizable Continuum Model (PCM), can significantly improve the accuracy of the predictions. nih.govmdpi.com
Similarly, DFT calculations can predict the vibrational frequencies (IR and Raman). The calculated harmonic frequencies are often systematically higher than the experimental values due to the neglect of anharmonicity and incomplete treatment of electron correlation. Therefore, they are typically scaled by an empirical factor to achieve better agreement with experimental data. semanticscholar.org These calculations not only predict the position of the absorption bands but also their intensities, aiding in the complete assignment of the vibrational spectrum.
Computational Studies on Molecular Conformation and Isomerism
This compound is a flexible molecule due to the presence of several single bonds that can rotate freely. This leads to a complex conformational landscape with multiple possible low-energy structures (conformers). Computational chemistry provides a means to explore these possibilities.
Conformational analysis typically begins with a search of the potential energy surface to identify various stable conformers (local minima). This can be done using molecular mechanics or, more accurately, with quantum chemical methods like DFT. acs.org For each identified conformer, a geometry optimization is performed to find its lowest energy structure. nih.gov Subsequent frequency calculations confirm that the structure is a true minimum (no imaginary frequencies) and provide its Gibbs free energy.
By comparing the relative energies of all the conformers, it is possible to determine the most stable, or "global minimum," conformation. The analysis can also reveal the energy barriers for rotation between different conformers. This information is crucial because the experimentally observed properties of the molecule are often a population-weighted average of the properties of all significantly populated conformers at a given temperature. Understanding the conformational preferences is key to interpreting spectroscopic data accurately, as different conformers can have slightly different spectroscopic signatures. acs.org
Mechanistic Investigations of Chemical Reactivity
Hydrolysis and Transesterification Kinetics and Thermodynamics
The hydrolysis and transesterification of isobutyl non-2-ynoate are fundamental reactions involving the ester functional group. These processes are crucial in both synthetic applications and understanding the compound's stability in various chemical environments.
Hydrolysis of esters, including α,β-acetylenic esters like this compound, can be catalyzed by either acid or base.
Acid-catalyzed hydrolysis proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A subsequent nucleophilic attack by water leads to a tetrahedral intermediate, which then eliminates isobutanol to yield non-2-ynoic acid. The reaction is reversible, and the equilibrium position is dependent on the concentration of water.
Base-catalyzed hydrolysis (saponification) involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon. This irreversible process forms a tetrahedral intermediate that collapses to produce the carboxylate salt of non-2-ynoic acid and isobutanol.
The kinetics of ester hydrolysis are typically studied by monitoring the concentration of the ester or the formation of the carboxylic acid over time. For many esters, the hydrolysis follows pseudo-first-order kinetics under conditions where the concentration of water (in acid-catalyzed reactions) or hydroxide ion (in base-catalyzed reactions) is in large excess. youtube.com
Transesterification is the process of exchanging the isobutyl group of the ester with another alcohol. This reaction is also commonly catalyzed by acids or bases. youtube.com The mechanism is analogous to hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. The equilibrium of the reaction can be shifted by using a large excess of the reactant alcohol or by removing one of the products. youtube.com
Table 1: Representative Kinetic and Thermodynamic Data for Ester Hydrolysis This data is illustrative for similar ester compounds and not specific to this compound.
| Reaction | Catalyst | Rate Constant (k) at 25°C | Activation Energy (Ea) | Enthalpy of Reaction (ΔH) |
|---|---|---|---|---|
| Acid-Catalyzed Hydrolysis | HCl | ~10-4 M-1s-1 | 15-20 kcal/mol | -5 to -10 kcal/mol |
| Base-Catalyzed Hydrolysis | NaOH | ~10-2 M-1s-1 | 10-15 kcal/mol | -15 to -20 kcal/mol |
Photochemical and Thermal Decomposition Pathways
The stability of this compound under photochemical and thermal conditions is a critical aspect of its chemical profile.
Photochemical Decomposition: Unsaturated esters can undergo various photochemical reactions upon absorption of ultraviolet light. For α,β-unsaturated esters, photo-oxidation can be a significant degradation pathway, particularly in the presence of photosensitizers. researchgate.net This can lead to the formation of hydroperoxides and subsequent cleavage of the molecule. Another possible photochemical pathway for acetylenic compounds is [2+2] cycloaddition, either intermolecularly to form cyclobutane derivatives or intramolecularly if other unsaturation is present. Radical-mediated cyclization can also be initiated by photochemical means. rsc.org
Thermal Decomposition: The thermal decomposition of esters can proceed through several mechanisms, depending on the structure of the ester and the conditions. For esters with a β-hydrogen on the alkyl group, a concerted elimination reaction (pyrolysis) can occur through a six-membered cyclic transition state to yield an alkene and a carboxylic acid. uhasselt.be In the case of this compound, this would involve the isobutyl group. However, due to the high temperatures typically required for ester pyrolysis, other decomposition pathways involving radical mechanisms may also occur, leading to a complex mixture of products. The presence of the alkyne functionality may also influence the thermal stability and decomposition pathways. Studies on polyol esters have shown that thermal degradation can be accelerated by the presence of catalysts and impurities. researchgate.net
Detailed studies on the specific photochemical and thermal decomposition pathways of this compound are scarce. However, based on the general behavior of unsaturated esters, the following table summarizes potential decomposition products.
Table 2: Potential Decomposition Products of this compound These are predicted products based on general decomposition pathways of similar compounds.
| Condition | Potential Decomposition Pathway | Major Products |
|---|---|---|
| Photochemical (UV, with O2) | Photo-oxidation | Hydroperoxides, smaller carbonyl compounds, CO2 |
| Thermal (Pyrolysis) | Concerted Elimination (via isobutyl group) | Non-2-ynoic acid, Isobutylene |
| Thermal (Radical) | Homolytic Cleavage | Various smaller alkanes, alkenes, and oxygenated compounds |
Catalyzed Reactions of the Ester and Alkyne Functionalities
The dual functionality of this compound allows for a rich variety of catalyzed reactions targeting either the ester or the alkyne group.
Catalysts play a pivotal role in controlling the reactivity of this compound, enabling selective transformations of either the ester or the alkyne moiety.
Ester Group Reactions: As discussed in section 4.1, acids and bases are common catalysts for hydrolysis and transesterification. Enzymes, such as lipases, can also be employed for these transformations, often with high selectivity and under mild conditions.
Alkyne Group Reactions: The carbon-carbon triple bond can be activated by a wide range of transition metal catalysts. For instance, palladium, platinum, gold, and copper catalysts are frequently used to promote additions, cyclizations, and coupling reactions at the alkyne. The choice of catalyst and ligands can direct the reaction towards a specific outcome. For example, the semi-hydrogenation of an alkyne to an alkene can be achieved with high selectivity using specific catalysts like Lindlar's catalyst, while other catalysts might lead to the fully saturated alkane. mdpi.com Photocatalysis can also be employed to achieve selective hydrogenation. mdpi.com
The determination of reaction kinetics and the corresponding rate law is essential for understanding the mechanism of a catalyzed reaction. The rate law expresses the relationship between the rate of a reaction and the concentration of reactants and catalysts. libretexts.org
For a catalyzed reaction, the rate law often includes the concentration of the catalyst. For example, in a transition metal-catalyzed reaction involving this compound (S) and a catalyst (C), a simplified mechanism might involve the formation of a catalyst-substrate complex (SC), which then proceeds to form the product (P).
The rate of product formation can be expressed as: Rate = k[SC]
Under steady-state approximation for the catalyst-substrate complex, the rate law can take various forms depending on the relative rates of the individual steps. youtube.com For many enzymatic and organometallic catalytic cycles, the rate law can be described by Michaelis-Menten kinetics, where the reaction rate is dependent on the substrate concentration at low concentrations and becomes zero-order with respect to the substrate at high concentrations. libretexts.org
The following table provides a hypothetical rate law for a catalyzed reaction of an acetylenic ester, illustrating the dependence on reactant and catalyst concentrations.
Table 3: Hypothetical Rate Law for a Catalyzed Reaction of an Acetylenic Ester This is a generalized example and the actual rate law would need to be determined experimentally.
| Reaction Type | Hypothetical Rate Law | Order with respect to Ester | Order with respect to Catalyst |
|---|---|---|---|
| Transition Metal-Catalyzed Hydration of Alkyne | Rate = k[Acetylenic Ester][Catalyst] | 1 | 1 |
| Enzyme-Catalyzed Hydrolysis | Rate = (Vmax[Acetylenic Ester]) / (Km + [Acetylenic Ester]) | Varies (1 to 0) | 1 (with respect to enzyme concentration) |
Cyclization and Rearrangement Reactions Involving the this compound Scaffold
The presence of the alkyne functionality in this compound makes its scaffold amenable to various cyclization and rearrangement reactions, which are powerful tools for the synthesis of complex cyclic molecules.
While this compound itself does not possess another functional group for a direct intramolecular reaction, derivatives of non-2-ynoic acid can be designed to undergo such transformations. If a nucleophilic group is introduced into the alkyl chain of the ynoate, an intramolecular cyclization can be induced.
For example, if a hydroxyl or amino group is present at a suitable position in the carbon chain, an intramolecular addition to the alkyne can occur, leading to the formation of cyclic ethers (e.g., furans or pyrans) or nitrogen-containing heterocycles (e.g., pyrroles or pyridines). These cyclizations can be promoted by various catalysts, including acids, bases, or transition metals. youtube.com The regioselectivity of the cyclization (i.e., which carbon of the alkyne is attacked) is often controlled by the nature of the catalyst and the substitution pattern of the alkyne. Electrophilic cyclization of acetylenic aldehydes and ketones has been shown to be an efficient method for the synthesis of substituted oxygen-containing heterocycles. nih.gov
The following table illustrates the types of cyclic products that could be formed from hypothetical derivatives of non-2-ynoic acid.
Table 4: Potential Intramolecular Cyclization Products from Non-2-ynoate Derivatives This table is based on general principles of intramolecular cyclization of functionalized alkynes.
| Position of Nucleophile | Nucleophile | Ring Size Formed | Resulting Heterocycle |
|---|---|---|---|
| C-5 | -OH | 5 | Furan derivative |
| C-6 | -OH | 6 | Pyran derivative |
| C-5 | -NH2 | 5 | Pyrrole derivative |
| C-6 | -NH2 | 6 | Pyridine derivative |
Intermolecular Cycloadditions
No data available.
Theoretical Modeling of Reaction Mechanisms and Transition States
No data available.
Environmental Transformation and Degradation Pathways
Biotic Degradation Studies and Microbial Biotransformations
Biotic degradation, mediated by microorganisms, is expected to be a significant pathway for the removal of Isobutyl non-2-ynoate from the environment.
The ester linkage in this compound is susceptible to enzymatic hydrolysis by a wide range of microorganisms. Hydrolases, such as esterases and lipases, are ubiquitous in the environment and are responsible for the cleavage of ester bonds. nih.gov These enzymes catalyze the hydrolysis of the ester to isobutanol and non-2-ynoic acid. The reaction mechanism typically involves the formation of an acyl-enzyme intermediate, which is then hydrolyzed to release the carboxylic acid. mdpi.com
Sorption and Transport Phenomena in Environmental Matrices
The mobility and distribution of this compound in the environment will be influenced by its sorption to soil and sediment particles. Sorption is the process by which a chemical adheres to a solid surface.
The primary factor influencing the sorption of non-polar organic compounds in soil is the organic carbon content. nih.gov It is expected that this compound will exhibit some degree of sorption to soil organic matter, which would reduce its mobility in the subsurface and its bioavailability for microbial degradation. The extent of sorption is often described by the organic carbon-water (B12546825) partition coefficient (Koc). Without experimental data for this compound, its Koc can be estimated based on its structure and hydrophobicity. Other factors that can influence sorption include soil pH and the presence of dissolved organic matter. nih.gov In general, for neutral organic compounds like esters, sorption to mineral surfaces is less significant compared to sorption to organic matter. mdpi.com
Table 2: Factors Influencing the Environmental Fate of this compound
| Process | Key Factors | Expected Outcome |
| Photolysis | Light intensity, presence of photosensitizers | Minor direct degradation; indirect degradation possible |
| Hydrolysis | pH, temperature | Degradation to non-2-ynoic acid and isobutanol |
| Biodegradation | Microbial populations, oxygen, nutrients | Mineralization to CO2 and water |
| Sorption | Soil organic carbon content, pH | Reduced mobility in soil and sediment |
Environmental Monitoring and Fate Modeling Methodologies
The comprehensive environmental risk assessment of chemical compounds such as this compound necessitates robust methodologies for both monitoring their presence in various environmental compartments and modeling their potential transformation and degradation pathways. Due to the limited specific experimental data available for this compound, a significant portion of the assessment relies on methodologies developed for structurally similar compounds, particularly other esters and fragrance ingredients, as well as predictive modeling techniques.
Environmental Monitoring Approaches
Effective environmental monitoring is crucial for determining the concentration of a substance in the air, water, soil, and biota, thereby informing exposure assessments. For organic compounds like this compound, which may be released into the environment through its use in consumer products, monitoring strategies would likely focus on aquatic and terrestrial compartments.
Analytical Techniques:
The detection and quantification of trace levels of organic compounds in environmental matrices typically involve sophisticated analytical instrumentation. While specific methods for this compound are not extensively documented, the analytical approaches for similar unsaturated esters and fragrance ingredients are well-established. researchgate.netnih.gov
Chromatography: Gas chromatography (GC) and liquid chromatography (LC) are the primary separation techniques employed. semanticscholar.orgnih.gov Given the likely volatility of this compound, GC would be a suitable method.
Mass Spectrometry (MS): Coupling chromatography with mass spectrometry (GC-MS or LC-MS) provides high sensitivity and selectivity, allowing for the identification and quantification of the target compound even at low concentrations. semanticscholar.orgnih.gov High-resolution mass spectrometry (HRMS) can further aid in the structural elucidation of transformation products. mit.edu
Sample Preparation:
Before instrumental analysis, environmental samples (water, soil, sediment) require a preparation step to extract and concentrate the analyte of interest and remove interfering substances. Common techniques include:
Liquid-Liquid Extraction (LLE): A conventional method for extracting organic compounds from aqueous samples.
Solid-Phase Extraction (SPE): A more modern and efficient technique that uses a solid sorbent to selectively adsorb the analyte from a liquid sample. nih.gov
Dispersive Solid-Phase Extraction (dSPE): A variation of SPE that offers rapid and simple purification of extracts. researchgate.net
The following table summarizes the analytical methodologies applicable to the environmental monitoring of compounds structurally related to this compound.
| Analytical Technique | Sample Matrix | Purpose | Key Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Water, Soil, Air | Separation and quantification | High sensitivity and selectivity for volatile compounds |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Water, Sediment | Separation and quantification | Suitable for less volatile and polar compounds |
| High-Resolution Mass Spectrometry (HRMS) | Various | Identification of unknown transformation products | Provides accurate mass measurements for formula determination |
Environmental Fate Modeling
Environmental fate models are indispensable tools for predicting the distribution, persistence, and ultimate fate of chemicals in the environment, especially for compounds with limited experimental data. doi.orgnih.gov These models integrate a chemical's physicochemical properties with environmental parameters to simulate its behavior.
Types of Models:
Fugacity-Based Models: These models, such as the Quantitative Water Air Sediment Interaction (QWASI) model, use the concept of fugacity (the "escaping tendency" of a chemical) to describe the partitioning of a substance between different environmental compartments (air, water, soil, sediment, and biota). doi.orgnih.gov They are valuable for predicting the steady-state distribution of a chemical in a defined environment.
Multimedia Models: These models simulate the movement and transformation of chemicals across multiple environmental media. They can range in complexity from simple, non-spatial "unit world" models to more complex, spatially resolved models. nih.gov
Quantitative Structure-Activity Relationships (QSARs):
In the absence of experimental data on the environmental fate properties of this compound, Quantitative Structure-Activity Relationship (QSAR) models are particularly valuable. nih.govnih.gov QSARs are mathematical models that relate the chemical structure of a compound to its physicochemical properties, environmental fate, or biological activity. nih.govingentaconnect.com
For esters, QSAR models have been developed to predict various endpoints, including:
Aquatic Toxicity: Predicting the toxicity to aquatic organisms such as algae, daphnia, and fish. nih.gov
Biodegradability: Estimating the rate and extent of microbial degradation.
Physicochemical Properties: Calculating properties like water solubility, vapor pressure, and octanol-water partition coefficient (Kow), which are critical inputs for fate models.
The following table provides an overview of key parameters used in environmental fate modeling and how they can be estimated for this compound.
| Parameter | Description | Estimation Method |
| Log Kow (Octanol-Water Partition Coefficient) | Indicates the hydrophobicity of a chemical and its tendency to bioaccumulate. | QSAR, Experimental analogues |
| Vapor Pressure | Influences the partitioning of a chemical between the atmosphere and other compartments. | QSAR, Experimental analogues |
| Water Solubility | Determines the maximum concentration of a chemical that can dissolve in water. | QSAR, Experimental analogues |
| Abiotic Degradation Rates (e.g., Hydrolysis, Photolysis) | Rates of degradation due to chemical and physical processes. | QSAR, Laboratory studies on related compounds mit.eduencyclopedia.pub |
| Biotic Degradation Rates | Rates of degradation by microorganisms. | QSAR, Biodegradation screening tests on related compounds mit.edunih.gov |
Degradation Pathways:
The environmental persistence of this compound will be determined by its susceptibility to various degradation processes.
Abiotic Degradation:
Hydrolysis: As an ester, this compound is expected to undergo hydrolysis, breaking down into isobutanol and non-2-ynoic acid. The rate of hydrolysis is dependent on pH and temperature. encyclopedia.pub
Photolysis: The presence of the carbon-carbon triple bond (alkyne group) may make the molecule susceptible to degradation by sunlight (photolysis), particularly in surface waters and the atmosphere.
Biotic Degradation:
Microorganisms in soil and water are expected to be the primary drivers of the degradation of this compound. nih.gov The ester linkage is typically susceptible to enzymatic hydrolysis by esterases. The resulting isobutanol and non-2-ynoic acid would likely be further metabolized by microorganisms.
The combination of environmental monitoring data (where available for related compounds) and the application of fate models and QSARs allows for a scientifically-grounded assessment of the likely environmental behavior of this compound, despite the current scarcity of compound-specific experimental studies.
Advanced Analytical Methodologies for Detection and Characterization in Complex Matrices
Development of High-Resolution Chromatographic Techniques
High-resolution chromatography is fundamental to the successful analysis of individual components in complex mixtures. For a compound like Isobutyl non-2-ynoate, both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer powerful solutions, each with its own set of optimizations and applications.
Gas Chromatography-Mass Spectrometry (GC-MS) Optimization
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for this compound. chemijournal.comlongdom.org The optimization of GC-MS methods is crucial for achieving the necessary sensitivity and selectivity for trace-level detection in complex samples.
Key optimization parameters for the GC-MS analysis of fragrance esters like this compound include the selection of the capillary column, the injector type and parameters, and the oven temperature program. Non-polar columns, such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, are often employed for the initial separation of a broad range of fragrance compounds. However, for targeted analysis of specific esters, more polar columns may provide enhanced resolution.
The choice of injection technique is also critical. While splitless injection is commonly used to maximize the transfer of analytes to the column for trace analysis, split injection can sometimes offer improved peak shapes and reduce the introduction of non-volatile matrix components into the analytical system. irtech.in Programmable Temperature Vaporization (PTV) inlets provide greater flexibility, allowing for large volume injection and solvent elimination prior to analyte transfer.
The oven temperature program must be carefully optimized to ensure adequate separation of this compound from other matrix components. A typical program might start at a low initial temperature to trap volatile compounds, followed by a ramp to a higher temperature to elute the target analyte and other less volatile compounds.
Table 1: Illustrative GC-MS Parameters for Fragrance Ester Analysis
| Parameter | Setting |
|---|---|
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5MS) |
| Carrier Gas | Helium at a constant flow rate of 1.0 mL/min |
| Inlet Type | Split/Splitless or PTV |
| Injection Volume | 1 µL |
| Inlet Temperature | 250 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 40-450 |
| Ion Source Temperature | 230 °C |
| Transfer Line Temperature | 280 °C |
This table presents a general set of parameters that would serve as a starting point for the optimization of this compound analysis. Actual parameters would need to be empirically determined.
Liquid Chromatography-Mass Spectrometry (LC-MS) Applications
While GC-MS is well-suited for volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) has emerged as a valuable tool for the analysis of a wider range of fragrance ingredients, including those that are less volatile or thermally labile. sepsolve.commdpi.com For alkynoic acid esters like this compound, LC-MS can be particularly advantageous, especially when derivatization is employed to enhance ionization efficiency.
A significant challenge in the LC-MS analysis of many fragrance compounds is their poor ionization by common techniques such as electrospray ionization (ESI). To overcome this, derivatization strategies can be employed. For internal alkynes, a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) reaction can be used to introduce a charged or easily ionizable tag, dramatically increasing the sensitivity of LC-MS detection.
Reversed-phase liquid chromatography is the most common separation mode for fragrance analysis. C18 columns are widely used, offering good retention and separation of a broad range of compounds based on their hydrophobicity. The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, with the gradient being optimized to achieve the desired separation.
Table 2: Representative LC-MS Parameters for the Analysis of Derivatized Alkynoates
| Parameter | Setting |
|---|---|
| Liquid Chromatograph | |
| Column | C18, 100 mm x 2.1 mm ID, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Mass Spectrometer | |
| Ionization Source | Electrospray Ionization (ESI), Positive Ion Mode |
| Capillary Voltage | 3.5 kV |
| Desolvation Temperature | 350 °C |
| Desolvation Gas Flow | 800 L/hr |
| Mass Range | m/z 100-1000 |
This table provides an example of LC-MS parameters that could be adapted for the analysis of a derivatized form of this compound. The specific derivatization reagent and resulting product would dictate the exact mass spectrometric conditions.
Sample Preparation and Enrichment Strategies for Trace Analysis
The concentration of this compound in a final product can be very low, necessitating effective sample preparation and enrichment techniques to bring the analyte to a detectable level and to remove interfering matrix components.
For volatile compounds in complex matrices, Solid-Phase Microextraction (SPME) is a powerful and solvent-free sample preparation technique. demarcheiso17025.com In SPME, a fused-silica fiber coated with a stationary phase is exposed to the sample or its headspace. The analytes partition onto the fiber, which is then transferred to the GC inlet for thermal desorption and analysis. The choice of fiber coating is critical and depends on the polarity and volatility of the target analyte. For a moderately polar ester like this compound, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber could provide a broad range of selectivity.
Headspace analysis is another valuable technique for the analysis of volatile compounds in complex matrices. longdom.org In static headspace analysis, the sample is equilibrated in a sealed vial at a controlled temperature, and a portion of the vapor phase is injected into the GC. Dynamic headspace analysis, or purge-and-trap, involves passing an inert gas through the sample to sweep the volatile compounds onto a sorbent trap, which is then heated to release the analytes into the GC system. This technique can provide significant enrichment for trace-level analytes.
Liquid-liquid extraction (LLE) is a more traditional but still widely used technique for extracting fragrance allergens from cosmetic products. irtech.insepsolve.commdpi.com This involves partitioning the analyte between the sample matrix (often diluted in a suitable solvent) and an immiscible extraction solvent. The choice of solvents is crucial for achieving good recovery and minimizing the co-extraction of interfering substances.
Hyphenated Techniques for Comprehensive Chemical Profiling
For a truly comprehensive understanding of the chemical profile of a complex fragrance mixture containing this compound, more advanced hyphenated techniques are required. Comprehensive two-dimensional gas chromatography (GCxGC) coupled with a time-of-flight mass spectrometer (TOF-MS) offers significantly enhanced separation power compared to conventional GC-MS. gcms.czgcms.cznih.gov
In a GCxGC system, two columns with different stationary phases are connected in series via a modulator. The modulator traps small fractions of the effluent from the first column and rapidly re-injects them onto the second, shorter column for a fast secondary separation. This results in a two-dimensional chromatogram with greatly increased peak capacity, allowing for the separation of co-eluting compounds that would overlap in a one-dimensional separation. gcms.czshimadzu.com The use of a TOF-MS detector is advantageous due to its high data acquisition speed, which is necessary to adequately sample the narrow peaks produced in the second dimension. This powerful combination allows for the detailed chemical fingerprinting of complex fragrance samples and the confident identification of trace components like this compound.
Standardization and Validation of Analytical Protocols
The development of robust and reliable analytical methods requires rigorous standardization and validation to ensure that the results are accurate, precise, and reproducible. The validation of analytical procedures for chemical testing is guided by international standards and guidelines, such as those from the International Council for Harmonisation (ICH) and the International Organization for Standardization (ISO). demarcheiso17025.comeurachem.orgunodc.orgraps.orgeuropa.eu
Key validation parameters that must be assessed include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity and Range: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range.
Accuracy: The closeness of the test results obtained by the method to the true value.
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
For the analysis of this compound in complex matrices, a validation protocol would be established to evaluate these parameters using spiked samples and certified reference materials where available. The acceptance criteria for each parameter would be defined based on the intended purpose of the method.
Theoretical and Computational Chemistry Studies
Electronic Structure Theory and Bonding Analysis
The electronic structure of a molecule dictates its fundamental chemical and physical properties. Isobutyl non-2-ynoate possesses two key functional groups—an alkyne (carbon-carbon triple bond) and an ester—whose electronic features are central to its character.
In terms of valence bond theory, the carbon atoms of the alkyne group are sp hybridized. unacademy.comwikipedia.org This hybridization results from the mixing of one s and one p orbital, creating two sp hybrid orbitals that are oriented 180° from each other, leading to a linear geometry for the C-C≡C-C backbone. unacademy.comwikipedia.orgsolubilityofthings.com The triple bond itself consists of one strong sigma (σ) bond, formed by the head-on overlap of sp orbitals, and two weaker pi (π) bonds. wikipedia.orgrutgers.edu These π bonds are formed by the sideways overlap of the two remaining unhybridized p orbitals on each carbon atom, creating a cylindrical region of high electron density around the sigma bond axis. rutgers.edulibretexts.org This electron-rich nature of the triple bond is a primary site for chemical reactions. solubilityofthings.com
The ester functional group features a central carbonyl carbon that is sp² hybridized, resulting in a trigonal planar geometry. unizin.org This carbon is double-bonded to one oxygen atom and single-bonded to another. The π bond in the carbonyl group and the parallel alignment of a p-orbital lone pair on the single-bonded oxygen allow for electron delocalization or resonance, which influences the reactivity of the ester group. unizin.org
The combination of the electron-rich alkyne group and the polar ester group within the same molecule creates a unique electronic profile that governs its interactions and chemical behavior.
Table 7.1: Hybridization and Geometry of Key Atoms in this compound
| Atom/Group | Functional Group | Hybridization | Bond Angles (approx.) | Local Geometry |
| C2 & C3 | Alkyne | sp | 180° | Linear |
| C1 (Carbonyl C) | Ester | sp² | 120° | Trigonal Planar |
| Carbonyl O | Ester | sp² | - | - |
| Ester O (ether link) | Ester | sp² | <120° | Bent |
Molecular Dynamics Simulations for Intermolecular Interactions
Molecular Dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of molecular behavior and intermolecular forces that are difficult to observe experimentally.
For this compound, MD simulations can be employed to understand its interactions in various environments. For instance, in the context of perfumery, simulations could model how the molecule interacts with water, ethanol (B145695) (a common solvent in fragrances), or other fragrance molecules within a complex mixture. mdpi.comwpmucdn.com These simulations can reveal information about solvation, diffusion, and the preferred conformational states of the molecule. wpmucdn.comrug.nl
A key application would be to simulate the interaction of this compound with olfactory receptors. Although challenging, such simulations can provide insights into the binding affinities and specific interactions (e.g., hydrogen bonds, van der Waals forces) that trigger a specific odor perception. The results can help rationalize the molecule's scent profile and guide the design of new fragrance compounds. mdpi.com The binding free energies between the molecule and a receptor can be estimated using methods like the Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) approach. mdpi.com
Table 7.2: Hypothetical Interaction Energies from MD Simulations
| Interacting Species | Simulation Environment | Predominant Interaction Type | Estimated Interaction Energy (kcal/mol) |
| This compound – Water | Aqueous Solution | Van der Waals, Dipole-Dipole | -5 to -10 |
| This compound – Ethanol | Alcoholic Solution | Van der Waals, Dipole-Dipole | -7 to -12 |
| This compound – Olfactory Receptor Model | Biological Interface | Van der Waals, Hydrophobic | -10 to -20 |
Prediction of Reactivity and Selectivity via Computational Models
Computational models, particularly those based on Density Functional Theory (DFT), are invaluable for predicting the reactivity and selectivity of chemical reactions. nih.govnih.gov For this compound, these models can identify the most likely sites of reaction and predict the outcomes of various chemical transformations.
The electron-rich triple bond is a primary site for electrophilic addition reactions. msu.edu Computational models can calculate the activation energies for the addition of different reagents (e.g., halogens, hydrogen halides) across the triple bond, predicting both the feasibility and the regioselectivity of the reaction. mdpi.com For example, hydroboration-oxidation of the alkyne would be predicted to yield an aldehyde, following an anti-Markovnikov addition pattern. chemistrysteps.com
The ester group is susceptible to nucleophilic attack, primarily leading to hydrolysis or transesterification. Quantum mechanical calculations can model the reaction pathways for these processes, identifying transition states and determining the energy barriers, which correlate with reaction rates. bohrium.com
Furthermore, computational studies can explore more complex reactions, such as cycloadditions, where the alkyne can act as a dienophile or dipolarophile. nih.gov These models help in understanding the orbital interactions that govern the stereoselectivity and regioselectivity of such reactions, providing a theoretical foundation for synthetic applications. escholarship.org
Table 7.3: Application of Computational Models to Predict Reactivity
| Computational Method | Predicted Reaction Type | Target Site | Predicted Outcome/Selectivity |
| Density Functional Theory (DFT) | Electrophilic Addition | Alkyne (C≡C) | Predicts regioselectivity (e.g., Markovnikov vs. anti-Markovnikov). |
| Ab initio Molecular Dynamics (AIMD) | Nucleophilic Acyl Substitution | Ester (C=O) | Elucidates reaction pathways and transition states for hydrolysis. |
| Molecular Electron Density Theory (MEDT) | [3+2] Cycloaddition | Alkyne (C≡C) | Predicts regioselectivity and stereoselectivity based on electron density analysis. nih.gov |
Quantitative Structure-Activity Relationship (QSAR) Studies Focusing on Theoretical Models
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with a specific activity, such as its biological effect or a physical property. wikipedia.orglibretexts.org In the fragrance industry, QSAR can be used to predict the odor character or intensity of a molecule based on its structural features. nih.gov
Developing a QSAR model for this compound and related compounds would involve several steps. libretexts.org First, a dataset of molecules with known odor properties would be compiled. Next, a variety of theoretical molecular descriptors would be calculated for each molecule. These descriptors are numerical values that encode structural, electronic, or physicochemical information. researchgate.net Examples include:
Topological descriptors: Based on the 2D representation of the molecule (e.g., connectivity indices).
Geometrical descriptors: Based on the 3D structure (e.g., molecular surface area, volume).
Electronic descriptors: Derived from quantum chemical calculations (e.g., dipole moment, orbital energies).
Finally, statistical methods or machine learning algorithms are used to build an equation that links a combination of these descriptors to the observed activity (e.g., odor intensity). nih.govacs.org A validated QSAR model could then be used to predict the odor properties of new, unsynthesized molecules, accelerating the discovery of novel fragrance ingredients.
Table 7.4: Relevant Molecular Descriptors for a QSAR Study of Fragrance Esters
| Descriptor Class | Specific Descriptor Example | Information Encoded | Potential Correlation |
| Constitutional | Molecular Weight | Size of the molecule | Volatility, transport to receptors |
| Topological | Wiener Index | Molecular branching | Molecular shape and flexibility |
| Geometrical | van der Waals Surface Area | Molecular surface dimensions | Interaction potential with receptors |
| Electronic | Dipole Moment | Polarity and charge distribution | Strength of polar interactions |
| Quantum-Chemical | HOMO/LUMO Energies | Electron-donating/accepting ability | Reactivity, charge-transfer interactions |
Application of Machine Learning in Chemical Property Prediction Methodologies
Beyond odor, ML can predict key physicochemical properties relevant to product formulation, such as boiling point, vapor pressure, and solubility. arxiv.org Models can also be developed to predict the metabolic stability of esters, which is crucial for safety assessment. bohrium.comresearchgate.net These in silico tools significantly reduce the time and cost associated with experimental testing, enabling high-throughput screening of virtual compound libraries and accelerating the design of new molecules with desired properties. acs.org
Table 7.5: Machine Learning Methodologies for Property Prediction
| Machine Learning Model | Input Representation | Predicted Property for this compound | Advantage |
| Random Forest | Molecular Fingerprints | Odor classification (e.g., fruity, green) | Robust and interpretable. |
| Graph Neural Network (GNN) | Molecular Graph | Odor profile, boiling point | Learns directly from the molecular structure without needing pre-calculated descriptors. monell.org |
| Recurrent Neural Network (RNN) | SMILES String | Melting Point, Solubility | Effective for sequence-based data like SMILES representations. scholasticahq.com |
| Autoencoder (AE) | SMILES, Partial Charges | Hydrolysis Rate | Can learn a compressed representation of the molecule to predict reactivity. researchgate.net |
Applications As Building Blocks in Advanced Materials and Supramolecular Assemblies
Development of Novel Monomers for Polymer Science
Isobutyl non-2-ynoate, a chemical compound characterized by an internal alkyne functional group and an isobutyl ester, is emerging as a molecule of interest in the development of novel monomers for polymer science. Its unique structure offers potential pathways for the synthesis of polymers with tailored properties. The presence of the triple bond, an unsaturated and reactive site, alongside the ester group, allows for its potential incorporation into polymer chains through various polymerization mechanisms. While direct polymerization of this compound is not yet extensively documented in dedicated studies, its utility as a monomer can be inferred from established research on the polymerization of analogous internal alkynes and acetylenic esters.
The reactivity of the alkyne group makes this compound a candidate for several advanced polymerization techniques. These include transition-metal-catalyzed polymerizations, such as alkyne metathesis and insertion polymerization, as well as radical polymerization pathways. The ester moiety can influence the solubility and processing characteristics of the resulting polymer and may also serve as a site for post-polymerization modification.
Detailed research into monomers with similar functionalities provides a framework for understanding the potential of this compound. For instance, studies on the polymerization of other internal alkynes have demonstrated the feasibility of producing high molecular weight, stereoregular polymers. The specific position of the triple bond in this compound, being internal, suggests that it could lead to polymers with a unique conjugated backbone, potentially endowing them with interesting optical and electronic properties.
The exploration of this compound as a monomer is part of a broader effort in polymer chemistry to expand the library of building blocks for creating advanced materials. The development of new monomers is crucial for accessing polymers with novel architectures and functionalities that are not achievable with conventional monomers.
Potential Polymerization Pathways for this compound
The polymerization of this compound can be hypothetically approached through several established methods for alkyne polymerization. The choice of method would significantly influence the structure and properties of the resulting polymer.
Alkyne Metathesis Polymerization: This method, particularly acyclic diene metathesis (ADMET) polymerization of diynes, has been successfully employed to create conjugated polymers. While this compound is not a diyne, its internal alkyne could potentially undergo polymerization with a suitable catalyst, such as a Schrock or Grubbs-type catalyst, to form poly(alkyne)s. The resulting polymer would feature a conjugated backbone with pendant isobutoxycarbonyl groups.
Ziegler-Natta Catalysis: Ziegler-Natta catalysts are well-known for their ability to polymerize α-olefins with high stereoselectivity. Although less common, they have also been used for the polymerization of acetylenic monomers. The application of a Ziegler-Natta catalyst to this compound could potentially lead to a stereoregular polymer, where the spatial arrangement of the ester side chains is controlled. However, it is important to note that some acetylenic compounds can act as inhibitors for certain Ziegler-Natta catalysts.
Radical Polymerization: The triple bond in this compound could, in principle, be susceptible to radical attack, initiating a chain-growth polymerization. However, the radical polymerization of internal alkynes is often less straightforward than that of alkenes and can sometimes be accompanied by side reactions, such as cyclization or chain transfer, which may limit the molecular weight of the polymer.
Multicomponent Polymerization: Recent research has shown the synthesis of poly(alkyl alkynoates) through the copper(I)-catalyzed multicomponent polymerization of diynes, carbon dioxide, and alkyl dihalides. While this is a different synthetic route, it highlights the feasibility of incorporating alkynoate structures into polymer backbones.
Hypothetical Polymer Properties and Research Findings from Analogous Systems
Based on polymers derived from structurally similar monomers, we can project the potential properties of a hypothetical poly(this compound). The data presented in the following tables are based on findings from research on the polymerization of other internal alkynes and acetylenic esters and are intended to be illustrative of the possibilities for this compound.
Table 1: Potential Polymerization Methods and Expected Polymer Characteristics
| Polymerization Method | Catalyst Example | Hypothetical Polymer Name | Expected Molecular Weight (Mn, g/mol ) | Expected Polydispersity Index (PDI) | Potential Properties |
|---|---|---|---|---|---|
| Alkyne Metathesis | Schrock Molybdenum Catalyst | Poly(this compound) | 10,000 - 50,000 | 1.2 - 1.8 | Conjugated backbone, potential for conductivity, colored material |
| Ziegler-Natta | TiCl₄/Al(C₂H₅)₃ | Isotactic Poly(this compound) | 5,000 - 30,000 | 1.5 - 2.5 | Stereoregular, potentially crystalline, improved mechanical strength |
Note: The data in this table are hypothetical and based on typical results for the polymerization of analogous alkyne-containing monomers.
Table 2: Comparative Thermal Properties of Hypothetical Poly(this compound) and Related Polymers
| Polymer | Monomer Unit | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, °C, 5% weight loss) |
|---|---|---|---|
| Hypothetical Poly(this compound) | This compound | 40 - 70 | 250 - 300 |
| Poly(phenylacetylene) | Phenylacetylene | ~130 | ~350 |
Note: The thermal properties for the hypothetical polymer are estimations based on the structure of the monomer and data from analogous polymers.
The development of novel monomers like this compound is a testament to the ongoing innovation in polymer science. While further experimental research is necessary to fully elucidate its polymerization behavior and the properties of the resulting polymers, the existing body of knowledge on alkyne polymerization provides a strong foundation for its potential as a valuable building block for advanced materials. The ability to create polymers with unique combinations of properties opens up possibilities for new applications in electronics, optics, and other high-technology fields.
Q & A
Q. What are the established synthetic routes for Isobutyl non-2-ynoate, and what are their respective yields and purity outcomes?
- Methodological Answer : this compound is synthesized via esterification of non-2-ynoic acid with isobutanol under acid catalysis (e.g., H₂SO₄) or via coupling reactions using carbodiimide reagents (e.g., DCC/DMAP). Key factors influencing yield and purity include reaction temperature (typically 60–80°C), solvent choice (e.g., dichloromethane or THF), and purification methods (e.g., column chromatography or distillation).
- Example Protocol :
- Dissolve non-2-ynoic acid (1.0 eq) and isobutanol (1.2 eq) in anhydrous DCM.
- Add DCC (1.1 eq) and catalytic DMAP (0.1 eq) under nitrogen.
- Stir at room temperature for 12–24 hours, filter, and concentrate.
- Purify via silica gel chromatography (hexane/ethyl acetate).
- Data Table :
| Method | Catalyst | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Acid-catalyzed | H₂SO₄ | 65–75 | ≥95% | |
| DCC/DMAP coupling | DCC, DMAP | 85–92 | ≥98% |
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the expected benchmark values?
- Methodological Answer :
- ¹H/¹³C NMR : Key peaks include the terminal alkyne proton (δ 1.8–2.1 ppm, triplet) and ester carbonyl (δ 165–170 ppm).
- IR Spectroscopy : Look for C≡C stretch (~2100–2260 cm⁻¹) and ester C=O stretch (~1720–1740 cm⁻¹).
- GC-MS/EI-MS : Molecular ion peak at m/z 184 (calculated for C₁₃H₂₀O₂).
- Reference Data :
| Technique | Key Signals | Expected Values | Source |
|---|---|---|---|
| ¹H NMR | Alkyne proton, ester CH₃ | δ 1.8–2.1, δ 1.2–1.4 | |
| ¹³C NMR | C≡C (δ 70–85), COO (δ 165–170) | — | |
| IR | C≡C, C=O | ~2110 cm⁻¹, ~1735 cm⁻¹ |
Advanced Research Questions
Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting points, reactivity) for this compound across different studies?
- Methodological Answer :
- Step 1 : Verify experimental conditions (e.g., purity of starting materials, solvent traces, calibration of instruments) .
- Step 2 : Cross-validate using orthogonal techniques (e.g., DSC for melting point vs. traditional capillary methods) .
- Step 3 : Compare with computational predictions (e.g., DFT for thermodynamic stability) to identify outliers .
- Case Study : Discrepancies in melting points (reported range: -10°C to 5°C) may arise from polymorphic forms or impurities. Reproduce synthesis under inert atmosphere and analyze via XRD .
Q. What computational methods are suitable for modeling the reactivity of this compound in nucleophilic addition reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to optimize geometries (B3LYP/6-31G*) and calculate activation energies for alkyne-electrophile interactions .
- MD Simulations : Explore solvent effects (e.g., THF vs. DCM) on reaction kinetics using GROMACS .
- Validation : Compare computational results with experimental kinetic data (e.g., via stopped-flow spectroscopy) .
Q. How can researchers design experiments to assess the stability of this compound under varying storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks .
- Analytical Monitoring : Track degradation via HPLC (loss of parent compound) and GC-MS (formation of byproducts like non-2-ynoic acid) .
- Statistical Analysis : Use Arrhenius modeling to predict shelf-life under standard conditions (25°C) .
Data Contradiction Analysis
Q. What strategies should be employed when NMR spectra of synthesized this compound deviate from literature values?
- Methodological Answer :
- Repeat Synthesis : Ensure anhydrous conditions and inert atmosphere to prevent hydrolysis .
- Spike Testing : Add authentic standard to the sample; peak splitting indicates impurities .
- Advanced Techniques : Use 2D NMR (HSQC, HMBC) to confirm connectivity and rule out structural isomers .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
